molecular formula C43H35F3O3SSi4 B15163238 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate CAS No. 143775-78-4

1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate

Cat. No.: B15163238
CAS No.: 143775-78-4
M. Wt: 801.1 g/mol
InChI Key: MTQWAFMBSVPCSX-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate typically involves the reaction of a heptaphenyltetrasiletan precursor with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The phenyl groups and silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted silanes, while oxidation reactions can produce silanols or siloxanes.

Scientific Research Applications

1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate has several applications in scientific research:

    Materials Science: It can be used as a precursor for the synthesis of advanced materials, such as silicon-based polymers and nanomaterials.

    Organic Synthesis: The compound can serve as a versatile building block for the synthesis of complex organic molecules.

    Catalysis: It may be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.

    Biological Studies:

Mechanism of Action

The mechanism by which 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. In biological applications, the compound’s interactions with biomolecules could involve binding to specific molecular targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide: This compound shares some structural similarities with 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate, particularly in the presence of multiple phenyl groups and a central silicon or phosphorus atom.

    2,2,3,3,4,4,4-Heptafluorobutyl Acrylate: While structurally different, this compound also contains multiple fluorine atoms and is used in similar applications, such as materials science and organic synthesis.

Uniqueness

This compound is unique due to its combination of multiple phenyl groups and a trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.

Properties

CAS No.

143775-78-4

Molecular Formula

C43H35F3O3SSi4

Molecular Weight

801.1 g/mol

IUPAC Name

(1,2,2,3,3,4,4-heptakis-phenyltetrasiletan-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C43H35F3O3SSi4/c44-43(45,46)50(47,48)49-54(42-34-20-7-21-35-42)52(38-26-12-3-13-27-38,39-28-14-4-15-29-39)51(36-22-8-1-9-23-36,37-24-10-2-11-25-37)53(54,40-30-16-5-17-31-40)41-32-18-6-19-33-41/h1-35H

InChI Key

MTQWAFMBSVPCSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OS(=O)(=O)C(F)(F)F)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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